molecular formula C7H5ClN2OS B7963605 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

Cat. No.: B7963605
M. Wt: 200.65 g/mol
InChI Key: JFZJWIAIEKPATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety. The oxazole ring is substituted with a methylthio (-SCH₃) group at position 2, while the pyridine ring bears a chlorine atom at position 4. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting antimicrobial and kinase inhibition pathways . Synthesis typically involves cyclization of aminopyridine precursors with carbonyl or thiocarbonyl reagents, as reported in methodologies for related oxazolo[5,4-b]pyridine derivatives .

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-12-7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJWIAIEKPATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)N=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methylthiourea to yield the desired product . The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogen-substituted compound.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis:
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique oxazole and pyridine rings make it a versatile precursor in organic synthesis.

Reactivity Studies:
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation: The methylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: The chloro group can be reduced to a hydrogen atom using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the chloro position with amines or thiols under appropriate conditions.

These reactions are crucial for developing new derivatives with enhanced biological activities or improved physicochemical properties .

Biological Research Applications

Enzyme Inhibition Studies:
Research indicates that this compound may act as an enzyme inhibitor. The compound's interaction with specific molecular targets, such as enzymes or receptors, is facilitated by the chloro and methylthio groups, which enhance binding affinity and specificity .

Anticancer Potential:
Recent studies have explored the potential of oxazolo[5,4-b]pyridine derivatives in anticancer therapies. For instance, related compounds have shown cytotoxic activity against various cancer cell lines (e.g., lung carcinoma and breast adenocarcinoma), indicating that structural modifications of this compound could lead to promising anticancer agents .

Industrial Applications

Agrochemicals Development:
The compound is being investigated for its potential use in developing agrochemicals. Its ability to modulate biological processes makes it a candidate for formulating effective pesticides or herbicides .

Materials Science:
In materials science, this compound is being studied for its properties that could be harnessed in creating novel materials with specific functionalities .

Data Tables and Case Studies

Application AreaSpecific UseFindings
Chemical SynthesisBuilding block for heterocyclesServes as a precursor for complex organic compounds.
Biological ResearchEnzyme inhibitionDemonstrates potential as an enzyme inhibitor with high binding affinity.
Anticancer ResearchCytotoxic activityExhibits promising activity against multiple cancer cell lines.
AgrochemicalsPesticide formulationPotential candidate for developing effective agrochemicals.
Materials ScienceNovel materials developmentInvestigated for unique properties beneficial in material applications.

Case Studies

  • Anticancer Activity Study:
    A study evaluated the cytotoxic effects of various oxazolo[5,4-b]pyridine derivatives on human cancer cell lines. The results indicated that certain modifications to the this compound structure significantly enhanced its anticancer properties .
  • Enzyme Inhibition Mechanism:
    Research focused on the mechanism of action of this compound as an enzyme inhibitor revealed that its structural components play a critical role in binding to active sites of target enzymes, thereby modulating their activity .
  • Synthesis Optimization:
    Another study optimized synthetic routes for producing this compound on an industrial scale, highlighting the importance of reaction conditions and green chemistry principles to enhance yield and minimize waste .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The oxazolo[5,4-b]pyridine ring system provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazolo- and Thiazolo-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Structural Features
This compound C₇H₅ClN₂OS 200.65 Cl (C6), SCH₃ (C2) Oxazole fused to pyridine
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one C₆H₃ClN₂O₂ 170.56 Cl (C6), ketone (C2) Oxazolone fused to pyridine
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione C₆H₃ClN₂OS 186.62 Cl (C6), thione (C2) Oxazolethione fused to pyridine
6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine C₈H₅F₃N₂O 202.13 CF₃ (C2), CH₃ (C6) Trifluoromethyl substitution
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine C₇H₄Cl₂N₂S 219.09 Cl (C6), CH₂Cl (C2), thiazole ring Thiazole fused to pyridine

Key Observations :

  • Heteroatom Replacement : Thiazolo analogs (e.g., 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine) exhibit distinct electronic properties due to sulfur’s larger atomic radius and polarizability, which may alter binding affinities in biological targets .
  • Ring Fusion Position : Oxazolo[4,5-b]pyridines (e.g., 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one) differ in ring fusion orientation, leading to variations in steric interactions with target proteins .

Key Findings :

  • Antimicrobial Activity: Oxazolo[4,5-b]pyridine derivatives exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 1.25–12.5 μg/mL), attributed to sulfonamide-like inhibition of dihydropteroate synthase .
  • Kinase Inhibition: Thiazolo[5,4-b]pyridine derivatives (e.g., PC190723) demonstrate nanomolar IC₅₀ values against Src kinase, highlighting the importance of the thiazole ring in ATP-binding pocket interactions .

Biological Activity

6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of chloro and methylthio groups enhances its binding affinity to these targets, facilitating modulation of their activities. The oxazolo[5,4-b]pyridine ring system contributes to the compound's structural stability, which is crucial for its biological efficacy.

Anticancer Activity

Recent studies have investigated the anticancer potential of oxazolo[5,4-b]pyridine derivatives. For instance, compounds designed to target human DNA topoisomerase enzymes (hTopo I and hTopo IIα) demonstrated promising results. Notably, two derivatives showed IC50 values of 2 µM against hTopo IIα, outperforming the reference drug etoposide. However, they exhibited limited cytotoxic activity against various cancer cell lines such as HeLa and A549 .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several key enzymes involved in cancer progression and other diseases. The compound's mechanism includes competitive inhibition at the active sites of these enzymes, which can lead to reduced cellular proliferation in malignant cells .

Study 1: Topoisomerase Inhibition

In a study focusing on novel oxazolo[4,5-b]pyridines, researchers synthesized derivatives that were evaluated for their ability to inhibit topoisomerase enzymes. The results indicated that specific substitutions on the oxazolo ring could significantly enhance inhibitory activity against these enzymes. The study utilized molecular docking simulations to elucidate binding interactions between the compounds and their targets .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of related oxazolo compounds against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics. This highlights the potential application of this compound in developing new antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50/Activity LevelReference
AnticancerhTopo IIα2 µM
AntibacterialE. coliModerate Inhibition
Enzyme InhibitionVarious EnzymesCompetitive Inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine, and what catalysts are typically employed?

  • Methodological Answer : The synthesis involves multistep heterocyclic condensation and functionalization. A common approach includes:

  • Step 1 : Condensation of chlorinated pyridine derivatives with methylthio-containing precursors under palladium or copper catalysis (e.g., Pd(OAc)₂ or CuI) in polar aprotic solvents like DMF or toluene .
  • Step 2 : Cyclization of intermediates using phosphorus oxychloride (POCl₃) or thionating agents to form the oxazole ring .
  • Key Considerations : Catalyst selection impacts regioselectivity; copper catalysts favor milder conditions, while palladium enables coupling with aromatic halides.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming substituent positions and ring fusion. The methylthio group (~δ 2.5 ppm in ¹H NMR) and chlorine’s deshielding effects on adjacent carbons are diagnostic .
  • IR Spectroscopy : Identifies C-Cl (600–800 cm⁻¹) and C-S (650–750 cm⁻¹) stretching vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of heterocyclic cleavage .

Q. What safety precautions are essential when handling chlorinated heterocycles like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation) and flame-retardant lab coats to avoid skin contact .
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during cyclization) .
  • Waste Disposal : Quench reactive intermediates (e.g., excess POCl₃) with ice-cold water before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclization?

  • Methodological Answer :

  • Solvent Screening : Test high-boiling solvents (e.g., DMF vs. toluene) to balance reaction rate and byproduct formation. DMF enhances solubility but may promote side reactions at elevated temperatures .
  • Catalyst Loading : Optimize Pd/Cu ratios (e.g., 5–10 mol%) to minimize metal residues while maintaining efficiency .
  • Continuous Flow Chemistry : Implement flow reactors for precise temperature/pressure control, reducing decomposition risks observed in batch processes .

Q. What strategies resolve contradictions in reported reactivity data for oxazolo[5,4-b]pyridine derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Compare electronic effects of substituents (e.g., chloro vs. methylthio) on reaction rates using Hammett plots .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ring-opened intermediates) that explain yield discrepancies .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict activation barriers for competing pathways, guiding experimental redesign .

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Methylthio groups lower LUMO energy, enhancing electrophilicity at the oxazole ring .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction intermediates to rationalize solvent-dependent yields .
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) to prioritize derivatives for antimicrobial testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.